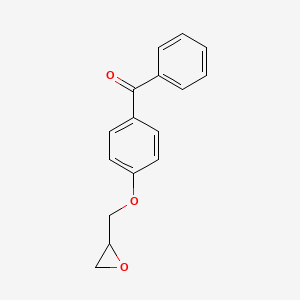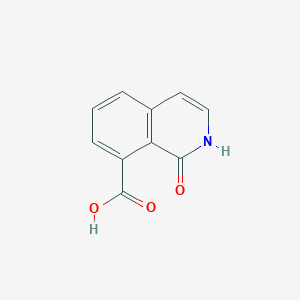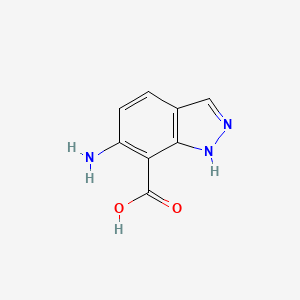
6-amino-1H-indazole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 6-amino-1H-indazole-7-carboxylic acid often involves the use of catalyzed reactions to introduce functional groups or build the indazole scaffold. For example, ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to give protected versions of triazole amino acids, showcasing the potential for creating complex scaffolds involving indazole analogs (Ferrini et al., 2015). Additionally, the condensation of 1-(phenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, leading to the synthesis of an indazole derivative, exemplifies the diverse methodologies employed in synthesizing indazole-related compounds (Lu et al., 2020).
Molecular Structure Analysis
The molecular structure of indazole derivatives has been characterized using techniques such as X-ray diffraction, demonstrating the flexibility and complexity of these molecules. For instance, the study of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide highlighted its distinct molecular geometry, supporting the structural diversity attainable within the indazole family (Lu et al., 2020).
Chemical Reactions and Properties
Indazole derivatives participate in a variety of chemical reactions, contributing to their versatility as intermediates in organic synthesis. For example, Cu-catalyzed arylation of the amino group in the indazole ring facilitates the synthesis of pyrazolo-carbazoles, demonstrating the potential for regioselective modifications of the indazole core (Kumar et al., 2015). This reactivity is pivotal for generating structurally diverse compounds for further evaluation in drug discovery.
Physical Properties Analysis
The physical properties of indazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in medicinal chemistry. For instance, the structural report of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid in two crystal environments provides insight into the influence of solvation and intermolecular interactions on the material's properties (Canfora et al., 2010).
Scientific Research Applications
Anticancer Research
- Antiproliferative Potential: Research indicates that derivatives of 1H-indazole, including those similar to 6-amino-1H-indazole-7-carboxylic acid, show significant potential in antiproliferative activities, suggesting their promise in developing new anticancer agents. Studies on derivatives like 1H-benzo[f]indazole-4,9-dione demonstrate notable antiproliferative activity, highlighting their relevance in cancer research (Molinari et al., 2015).
Antitumor Activity
- Derivatives in Cancer Cell Inhibition: A specific derivative, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide, has been synthesized and shown to effectively inhibit the proliferation of various cancer cell lines, indicating the broader potential of indazole derivatives, including this compound, in antitumor applications (Jiu-Fu Lu et al., 2020).
Antibacterial and Antifungal Applications
- Antibacterial and Antifungal Properties: Research on 2-aminobenzothiazole derivatives, related to 1H-indazole structures, exhibits significant antibacterial activity against various microorganisms. These findings underscore the potential for utilizing this compound and its derivatives in developing antibacterial and antifungal agents (Chavan & Pai, 2007).
Pharmaceutical Synthesis
- Use in Pharmaceutical Synthesis: The synthesis of various indazole derivatives, including those structurally related to this compound, is crucial in pharmaceutical research. These derivatives have diverse applications, ranging from potential anticancer agents to other therapeutic drugs (Bistocchi et al., 1981).
Material Science
- Application in Crystal Structure Studies: Indazole derivatives, akin to this compound, have been studied for their crystal structures, contributing valuable insights into material science and aiding in the understanding of molecular properties (Hu Yong-zhou, 2008).
properties
IUPAC Name |
6-amino-1H-indazole-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-5-2-1-4-3-10-11-7(4)6(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUZXIHJWWGAMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351979 |
Source


|
| Record name | 6-amino-1H-indazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73907-95-6 |
Source


|
| Record name | 6-Amino-1H-indazole-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73907-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-amino-1H-indazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


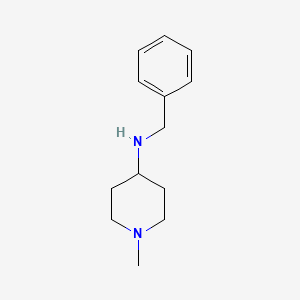
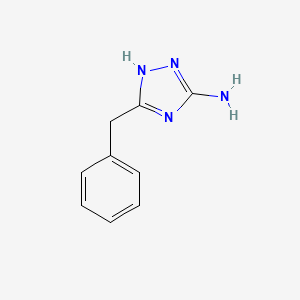

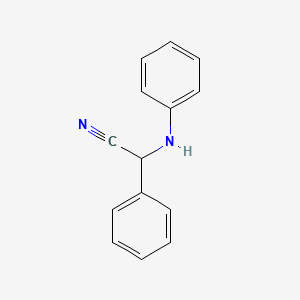
![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1269488.png)


![ethyl (2Z)-3-[(4-chlorophenyl)amino]-2-cyanoacrylate](/img/structure/B1269493.png)

